molecular formula C6H10BrCl2N3 B6177482 2-(5-bromopyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 2551117-94-1

2-(5-bromopyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6177482
CAS No.: 2551117-94-1
M. Wt: 275
InChI Key:
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Description

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromine atom attached to the pyrimidine ring, which plays a crucial role in its reactivity and utility.

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding amine oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyrimidine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of pyrimidine derivatives with reduced bromine content.

  • Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of nucleic acids and their interactions with various biomolecules.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of antiviral and anticancer agents.

  • Industry: The compound finds use in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-bromopyrimidin-2-yl)ethan-1-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromopyrimidine

  • 2-Amino-5-bromopyrimidine

  • 5-Bromo-2-(1-piperidinyl)pyrimidine

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Properties

CAS No.

2551117-94-1

Molecular Formula

C6H10BrCl2N3

Molecular Weight

275

Purity

95

Origin of Product

United States

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